
Venlafaxine
Overview
Description
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) with a unique bicyclic phenylethylamine structure . Unlike tricyclic antidepressants (TCAs), it lacks significant affinity for muscarinic-cholinergic, histaminergic, or alpha-adrenergic receptors, reducing side effects such as sedation and orthostatic hypotension . This compound inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) with balanced potency (selectivity ratio ~30:1 for 5-HT:NE at low doses, shifting to 1:1 at higher doses) . Clinical trials demonstrate efficacy in major depressive disorder (MDD) at doses of 75–375 mg/day, with rapid onset observed in some studies (significant improvement vs. placebo as early as Day 4) . It is also effective in treatment-resistant depression and shows dose-dependent blood pressure elevation in 3–13% of patients .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of venlafaxine involves several steps, starting from 4-methoxyphenylacetonitrile and cyclohexanone. The initial step involves the condensation of 4-methoxyphenylacetonitrile with cyclohexanone in the presence of a base to form a cyano intermediate. This intermediate is then reduced using a transition metal catalyst, such as Raney nickel, under a hydrogen atmosphere to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization techniques to obtain this compound hydrochloride, which is the form used in pharmaceutical formulations .
Chemical Reactions Analysis
Types of Reactions: Venlafaxine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, including O-desmethylthis compound.
Reduction: The cyano intermediate in the synthesis of this compound is reduced to form the final product.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Raney nickel and hydrogen gas are commonly used for the reduction of the cyano intermediate.
Substitution: Strong nucleophiles such as sodium hydride can be used for substitution reactions
Major Products Formed:
O-desmethylthis compound: A major metabolite formed through oxidation.
This compound hydrochloride: The final product used in pharmaceutical formulations
Scientific Research Applications
Medical Uses
- Major Depressive Disorder (MDD)
- Generalized Anxiety Disorder (GAD)
- Social Anxiety Disorder (SAD)
- Panic Disorder
- Post-Traumatic Stress Disorder (PTSD)
- Chronic Pain Management
- Menopausal Symptoms
- Narcolepsy
Table 1: Summary of Clinical Trials Involving this compound
Pharmacological Profile
This compound is metabolized into O-desmethylthis compound, its active metabolite, which also contributes to its therapeutic effects. The pharmacokinetics of this compound indicate that it has a half-life extending up to several hours, necessitating careful consideration in dosing, especially among patients with renal or hepatic impairments .
Mechanism of Action
Venlafaxine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine at the presynaptic terminal. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. This compound and its active metabolite, O-desmethylthis compound, have a high affinity for serotonin and norepinephrine transporters, making them effective in treating mood disorders .
Comparison with Similar Compounds
Venlafaxine vs. SSRIs (e.g., Fluoxetine, Sertraline)
- Efficacy : Meta-analyses indicate superior response and remission rates for this compound compared to SSRIs (e.g., fluoxetine), particularly in severe or melancholic depression .
- Mechanism : SSRIs selectively inhibit 5-HT reuptake, while this compound’s dual action on 5-HT and NE may enhance efficacy in patients with psychomotor retardation .
- Environmental Impact : this compound requires higher environmental concentrations (vs. SSRIs like citalopram or sertraline) to induce behavioral changes in aquatic species .
Table 1: Efficacy and Environmental Persistence
This compound vs. TCAs (e.g., Imipramine)
- Efficacy : this compound shows comparable efficacy to TCAs but with faster onset (1–3 weeks vs. 2–4 weeks) .
- Tolerability : TCAs have higher dropout rates due to anticholinergic effects (e.g., dry mouth, constipation), while this compound’s discontinuation rates align with newer antidepressants .
- Cardiovascular Risk : TCAs prolong cardiac conduction (QT interval), whereas this compound has negligible cardiac effects .
This compound vs. SNRIs (e.g., Duloxetine)
- Pharmacokinetics : Duloxetine has a longer half-life (12 hours vs. This compound’s 5 hours) but slower metabolite elimination (O-desmethylthis compound t½ = 11 hours) .
- Analytical Interference : this compound’s metabolite, O-desmethylthis compound, is isomeric with tramadol, complicating HPLC/MS detection .
This compound vs. Agomelatine
- Efficacy : Agomelatine (melatonergic agonist) matches this compound in antidepressant efficacy but shows faster improvement in subjective sleep quality and fewer sexual side effects .
- Safety : Agomelatine’s placebo-like tolerability contrasts with this compound’s nausea and sweating .
Environmental and Pharmacokinetic Considerations
- Dissipation : this compound degrades faster in river sediments (DT50 = 5–137 days) than oxazepam (54–240 days) but slower than tramadol (2–151 days) .
- Metabolites : O-desmethylthis compound contributes to therapeutic effects and environmental persistence, with a plasma half-life of 11 hours vs. This compound’s 5 hours .
Table 2: Key Pharmacokinetic Parameters
Parameter | This compound | O-Desmethylthis compound |
---|---|---|
Half-life (hours) | 5 | 11 |
Protein Binding | 27% | 30% |
Active Metabolite | No | Yes |
Biological Activity
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) primarily used for the treatment of major depressive disorder (MDD) and anxiety disorders. Its biological activity is characterized by its effects on neurotransmitter systems, particularly serotonin (5-HT) and norepinephrine (NE), as well as its active metabolite, O-desmethylthis compound (ODV). This article delves into the biochemical mechanisms, pharmacokinetics, and clinical implications of this compound's biological activity, supported by relevant data and research findings.
This compound's antidepressant effects are attributed to its ability to inhibit the reuptake of serotonin and norepinephrine. The drug exhibits a dose-dependent effect on neurotransmitter levels:
- Low Doses : Primarily inhibits the reuptake of serotonin.
- Higher Doses : Inhibits both serotonin and norepinephrine reuptake.
Research indicates that this compound also weakly inhibits dopamine reuptake at high doses, although this action is less pronounced compared to its effects on 5-HT and NE .
Dose Range | Primary Action | Secondary Action |
---|---|---|
Low Dose (< 300 mg) | Serotonin reuptake inhibition | Minimal dopamine effect |
Moderate Dose (300-375 mg) | Serotonin and norepinephrine reuptake inhibition | Weak dopamine inhibition |
High Dose (> 375 mg) | Serotonin, norepinephrine, and weak dopamine reuptake inhibition | Increased side effects possible |
Pharmacokinetics
This compound undergoes extensive hepatic metabolism, primarily through the cytochrome P450 system. The key metabolic pathways include:
- CYP2D6 : Converts this compound to ODV, which is the active metabolite responsible for much of the drug's therapeutic effects.
- CYP2C19 and CYP3A4 : Involved in further metabolism to N-desmethylthis compound (NDV) and other metabolites.
The pharmacokinetic profile is crucial for understanding individual variations in drug response due to genetic polymorphisms in metabolic enzymes .
Case Study Insights
- Neurotransmitter Levels : A study using a rat model showed that this compound significantly increased brain levels of 5-HT and NE at doses of 16 mg/kg and above. This effect was more pronounced than that observed with fluoxetine, a selective serotonin reuptake inhibitor (SSRI) .
- Metabolic Variability : Research on patients undergoing this compound therapy demonstrated stereoselective metabolism influenced by genetic variants in CYP2D6 and CYP2C19. For instance, individuals with specific genotypes exhibited altered ratios of ODV to this compound, impacting therapeutic outcomes .
- In Vivo Effects : Clinical trials have reported that this compound leads to significant reductions in depressive symptoms, with a Ki value indicating substantial inhibition of platelet serotonin uptake at therapeutic concentrations .
Table 2: Summary of Clinical Findings
Q & A
Basic Research Questions
Q. How can researchers experimentally differentiate venlafaxine’s dual norepinephrine and serotonin reuptake inhibition mechanisms?
- Methodological Answer : Use in vitro receptor binding assays with radiolabeled neurotransmitters (e.g., [³H]-serotonin and [³H]-norepinephrine) to quantify inhibition constants (Ki). Compare results to selective reuptake inhibitors (e.g., SSRIs, SNRIs) to confirm dual action. Pharmacokinetic studies in animal models (e.g., microdialysis in rat brains) can measure extracellular neurotransmitter levels post-administration .
Q. What are the critical considerations for designing randomized controlled trials (RCTs) evaluating this compound’s efficacy in major depressive disorder (MDD)?
- Methodological Answer :
- Primary Endpoints : Use validated depression scales (e.g., Hamilton Depression Rating Scale [HAM-D] or Montgomery–Åsberg Depression Rating Scale [MADRS]) to ensure sensitivity to change .
- Dosage Protocols : Follow linear dose escalation (75–375 mg/day) with stratification for CYP2D6 metabolizer status to account for pharmacokinetic variability .
- Blinding : Implement double-blind designs with placebo or active comparators (e.g., SSRIs) to minimize bias .
Q. How do researchers assess this compound’s linear pharmacokinetics and metabolite activity in preclinical models?
- Methodological Answer : Conduct steady-state plasma concentration studies using LC-MS/MS to quantify this compound and its active metabolite, O-desmethylthis compound. Calculate elimination half-lives (t½: ~5 hours for this compound, ~11 hours for the metabolite) and validate linearity via dose-proportionality analyses .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA HCS guidelines:
- Ventilation : Use fume hoods to avoid aerosol inhalation.
- Storage : Keep in sealed containers at 2–8°C to prevent degradation.
- PPE : Wear nitrile gloves and safety goggles during formulation or dissolution .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy vs. adverse event profiles across clinical trials?
- Methodological Answer : Perform meta-regression analyses of RCTs to identify moderators (e.g., dose, comorbidities). Use Trial Sequential Analysis (TSA) to control for type I/II errors and assess statistical power . Example finding: Higher doses (>225 mg/day) correlate with elevated blood pressure but greater remission rates .
Q. What experimental approaches elucidate this compound’s interactions with CYP2D6 inhibitors in polypharmacy scenarios?
- Methodological Answer :
- In vitro: Use human liver microsomes to measure CYP2D6-mediated metabolism inhibition (e.g., by Zuojin Pill constituents).
- In vivo: Conduct pharmacokinetic studies in CYP2D6-phenotyped volunteers co-administered this compound and inhibitors (e.g., fluoxetine) .
Q. How to optimize formulation design for this compound extended-release tablets to achieve zero-order kinetics?
- Methodological Answer :
- Matrix Systems : Test hydrophilic polymers (e.g., HPMC K4M) for controlled diffusion.
- Dissolution Testing : Use USP Apparatus II (paddle method) at 50 rpm, pH 6.8 buffer, to validate release profiles over 24 hours .
Q. What analytical techniques best resolve this compound’s enantiomers in pharmacokinetic studies?
- Methodological Answer : Compare chiral HPLC (e.g., Chiralpak AD-H column) vs. LC-MS/MS with derivatization (e.g., using Marfey’s reagent). Validate via precision (<2% RSD) and recovery (98–102%) metrics .
Q. How do genetic polymorphisms in CYP2D6 and CYP2C19 influence this compound’s therapeutic window?
- Methodological Answer : Perform pharmacogenomic cohort studies:
- Genotyping : Use TaqMan assays for CYP2D64 (poor metabolizers) and CYP2C1917 (ultrarapid metabolizers).
- Outcome Correlation : Link allele status to plasma concentrations and side effects (e.g., nausea, hypertension) .
Q. What methodologies validate cross-cultural applicability of depression scales in this compound trials?
Properties
IUPAC Name |
1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVNVHUZROJLTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
99300-78-4 (hydrochloride) | |
Record name | Venlafaxine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023737 | |
Record name | Venlafaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Venlafaxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005016 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Molecular weight: 313.86. White to off-white crystalline solid from methanol/ethyl acetate, mp 215-217 °C. SOlubility (mg/mL): 572 water. Partition coefficient (octanol/water): 0.43 /Venlafaxine hydrochloride/ | |
Record name | Venlafaxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00285 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Venlafaxine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6699 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
93413-69-5 | |
Record name | Venlafaxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93413-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Venlafaxine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Venlafaxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00285 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | venlafaxine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758676 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Venlafaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.418 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VENLAFAXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRZ5RCB1QG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Venlafaxine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6699 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Venlafaxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005016 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Crystals from ethyl acetate; melting point 102-104 °C; specific optical rotation: +27.6 deg (c = 1.07 in 95% ethanol) /Venlafaxine (+)form/, Crystals from ethyl acetate; melting point 102-104 °C; specific optical rotation: -27.1 deg (c = 1.04 in 95% ethanol) /Venlafaxine (-)form/, Crystals from methanol/ether; melting point 240-240.5 °C; specific optical rotation: -4.7 deg (c = 0.945 in ethanol) /Venlafaxine (+)form hydrochloride/, Crystals from methanol/ether; melting point 240-240.5 °C; specific optical rotation: +4.6 deg (c = 1.0 in ethanol) /Venlafaxine (-)form hydrochloride/, 74 - 76 °C | |
Record name | Venlafaxine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6699 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Venlafaxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005016 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.